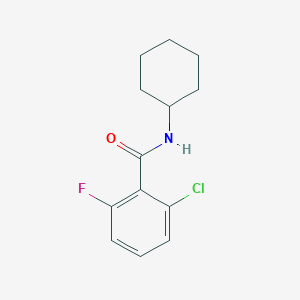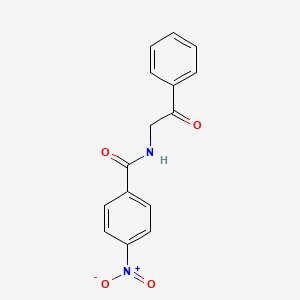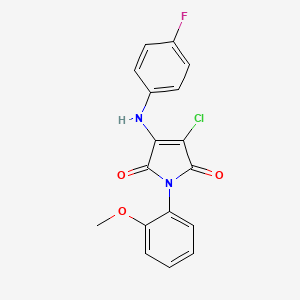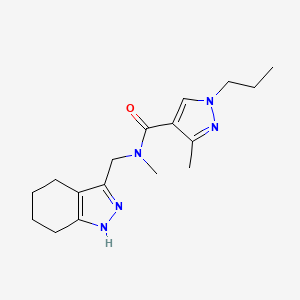
2-chloro-N-cyclohexyl-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclohexyl-6-fluorobenzamide is an organic compound with the molecular formula C13H15ClFNO and a molecular weight of 255.72 g/mol . This compound is characterized by the presence of a benzamide core substituted with chlorine, fluorine, and a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-6-fluorobenzamide typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-6-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions can produce corresponding carboxylic acids.
Scientific Research Applications
2-chloro-N-cyclohexyl-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-6-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzamide
- N-cyclohexylbenzamide
- 2-chloro-N-cyclohexylbenzamide
Uniqueness
2-chloro-N-cyclohexyl-6-fluorobenzamide is unique due to the combination of chlorine, fluorine, and cyclohexyl groups on the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMPJHXJISRPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)
![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5626463.png)
![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5626470.png)

![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)
![N-[(4-methoxypyridin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5626502.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B5626505.png)
![4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)
![N'-[(3-bromophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5626520.png)
![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)

